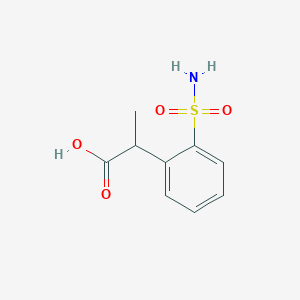

2-(2-Sulfamoylphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

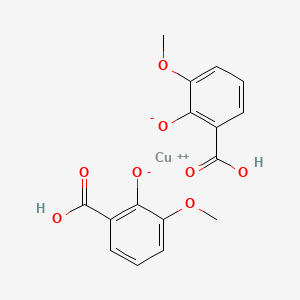

2-(2-Sulfamoylphenyl)propanoic acid is a chemical compound with the CAS Number: 1564995-34-1 . It has a molecular weight of 229.26 and is typically stored at room temperature . It is a powder in its physical form .

Molecular Structure Analysis

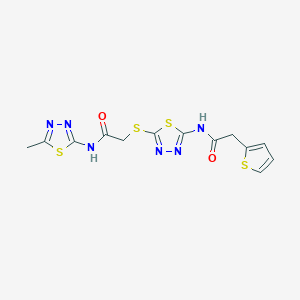

The InChI code for this compound is 1S/C9H11NO4S/c1-6(9(11)12)7-4-2-3-5-8(7)15(10,13)14/h2-6H,1H3,(H,11,12)(H2,10,13,14) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 229.26 .科学的研究の応用

Catalyst for Synthesis Reactions

Sulfuric acid derivatives, including those similar in functionality to 2-(2-Sulfamoylphenyl)propanoic acid, have been used as recyclable catalysts for condensation reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has shown efficacy in catalyzing the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) from aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, achieving yields of 74-90% without losing catalytic activity across multiple runs (S. Tayebi et al., 2011).

Antimicrobial Agents

Compounds bearing a sulfamoyl moiety, akin to this compound, have been synthesized and evaluated for their antimicrobial properties. A study involving the synthesis of heterocyclic compounds incorporating sulfamoyl moiety demonstrated potential as antimicrobial agents. These compounds showed promising in vitro antibacterial and antifungal activities, highlighting their relevance in the development of new antimicrobial therapies (E. Darwish et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Sulfamic acid and its derivatives, structurally related to this compound, have been utilized in the design of pharmacological agents targeting various enzymes. These compounds have found applications as inhibitors of aminoacyl-tRNA synthetases, antiviral agents, and anticancer drugs. Specifically, sulfamate inhibitors have shown potential in treating hormone-dependent tumors and in inhibiting tumor-associated carbonic anhydrases, proposing novel therapeutic approaches for cancer treatment (J. Winum et al., 2004).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds bearing the sulfamoylphenyl moiety, similar to this compound, have provided insights into regiospecific syntheses and the importance of X-ray crystallography for unambiguous structure determination. These studies highlight the role of hydrogen bonding and the potential for creating advanced materials with tailored properties (Isuru R. Kumarasinghe et al., 2009).

Polymer Dopants for Enhanced Processibility

Esters of 5-sulfo-i-phthalic acid, which share functional similarities with this compound, have been investigated as doping agents for polyaniline to improve its solution processibility. These studies demonstrate how sulfonate and carboxylate functionalities can significantly impact the physicochemical properties of polymers, suggesting the potential of this compound in similar applications (I. Kulszewicz-Bajer et al., 2000).

Safety and Hazards

The safety information for 2-(2-Sulfamoylphenyl)propanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

It’s structurally similar to ibuprofen , a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . NSAIDs like Ibuprofen primarily target and inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins that mediate pain and inflammation .

Mode of Action

If we consider its structural similarity to Ibuprofen, it may also act as a non-selective COX inhibitor . This means it could potentially inhibit both COX-1 and COX-2 enzymes, reducing the production of prostaglandins and thereby alleviating pain and inflammation .

Pharmacokinetics

For instance, Ibuprofen is rapidly and completely absorbed when given orally, binds extensively to plasma albumin, and is eliminated following biotransformation to glucuronide conjugate metabolites .

Result of Action

If it acts similarly to ibuprofen, its primary effect would be the reduction of inflammation and pain due to its potential cox-inhibiting activity .

特性

IUPAC Name |

2-(2-sulfamoylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6(9(11)12)7-4-2-3-5-8(7)15(10,13)14/h2-6H,1H3,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPDAELXSKOZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1564995-34-1 |

Source

|

| Record name | 2-(2-sulfamoylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-enamide](/img/structure/B2930824.png)

![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2930825.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid](/img/structure/B2930836.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2930837.png)

![8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2930838.png)